molecular formula C17H15NO3 B250431 methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate

methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate

Cat. No.: B250431
M. Wt: 281.3 g/mol
InChI Key: DMBNNGSRMVSCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate, also known as MIHCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIHCB is a derivative of indole, a heterocyclic aromatic compound that is widely distributed in nature and has been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate is not fully understood, but it is thought to involve the selective binding of this compound to certain proteins and enzymes in cells. This compound has been shown to bind to the active site of certain enzymes, inhibiting their activity and leading to downstream effects such as reduced inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in macrophages and other immune cells. This compound has also been shown to reduce oxidative stress by scavenging reactive oxygen species and upregulating antioxidant enzymes such as superoxide dismutase.
In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases such as arthritis, Alzheimer's disease, and diabetes. This compound has also been shown to inhibit tumor growth and induce apoptosis in cancer cells in animal models.

Advantages and Limitations for Lab Experiments

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has several advantages as a research tool, including its fluorescent properties, selectivity for certain proteins and enzymes, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and its safety and toxicity profile have not been fully characterized. Additionally, this compound may have off-target effects that could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate. One area of interest is the development of this compound-based fluorescent probes for imaging cellular structures and processes. Another area of interest is the development of this compound as a therapeutic agent for diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully characterize the safety and toxicity profile of this compound and to understand its mechanism of action in vivo.

Synthesis Methods

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate can be synthesized via a multistep process starting from commercially available starting materials. One common method involves the reaction of 2,3-dihydro-1H-indole with methyl 3-bromobenzoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield this compound in high yield and purity.

Scientific Research Applications

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to possess various biological activities that make it a promising candidate for biomedical research. One of the most notable applications of this compound is its potential as a fluorescent probe for imaging cellular structures and processes. This compound has been shown to selectively bind to certain proteins and enzymes in cells, allowing for their visualization and tracking in real-time. This has important implications for understanding cellular function and disease pathology.
In addition to its imaging capabilities, this compound has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are implicated in various diseases such as cancer, Alzheimer's disease, and diabetes. Furthermore, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

methyl 3-(2,3-dihydroindole-1-carbonyl)benzoate

InChI

InChI=1S/C17H15NO3/c1-21-17(20)14-7-4-6-13(11-14)16(19)18-10-9-12-5-2-3-8-15(12)18/h2-8,11H,9-10H2,1H3

InChI Key

DMBNNGSRMVSCBI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.